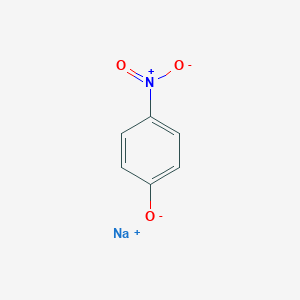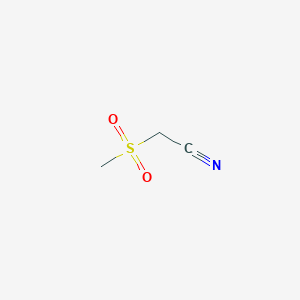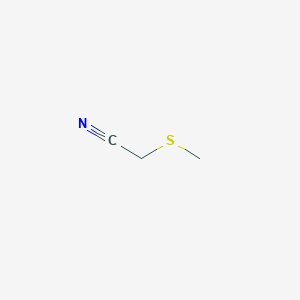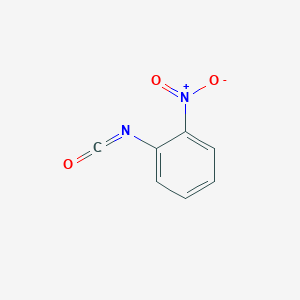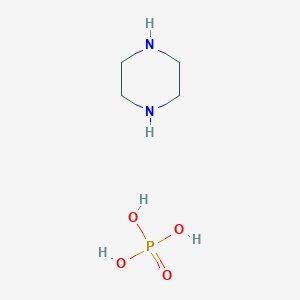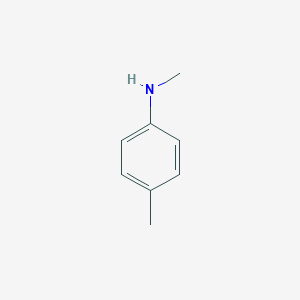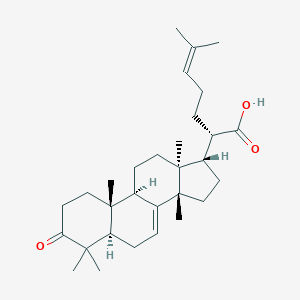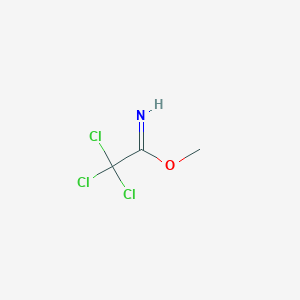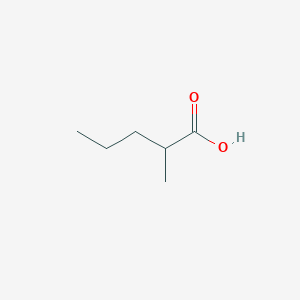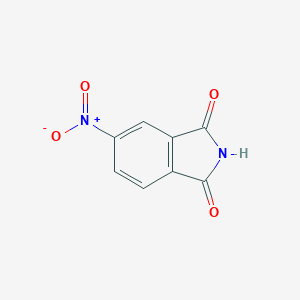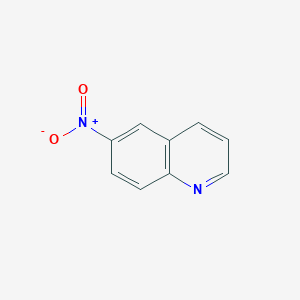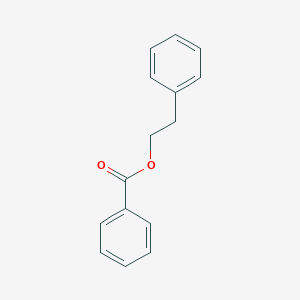
苯乙基苯甲酸酯
描述
Phenethyl benzoate is a compound that is related to various benzoate esters and phenolic derivatives. While the provided papers do not directly discuss phenethyl benzoate, they do provide insights into the chemistry of related benzoate esters and phenolic compounds. For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens suggests the versatility of benzoate esters in creating materials with unique properties . Additionally, the metabolism of benzoate esters by wood-rotting fungi to yield benzyl alcohol derivatives and salicylates indicates the biological relevance and transformation of such compounds .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes with donor/acceptor groups involves tetra-substitutions that affect the optical and material properties of the compounds . Similarly, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes demonstrates a general and convenient method for creating structurally characterized heterocycles . The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is achieved through esterification reactions of 10-undecynoic acid .
Molecular Structure Analysis
The molecular structure of compounds related to phenethyl benzoate has been characterized using various techniques. Single-crystal X-ray analysis has been used to determine the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes . Gas electron diffraction has been employed to study the molecular structure of phenyl benzoate, providing insights into the relationship between molecular structure and the stability of liquid crystals .
Chemical Reactions Analysis
Benzoate esters and phenolic compounds undergo a variety of chemical reactions. For instance, the metabolism of benzoate esters by fungi leads to the formation of benzyl alcohol derivatives and salicylates . The chemisorption of benzoate on Cu(110) surfaces results in the conversion to benzene via phenyl radicals, demonstrating a kinetic observation of conformational effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to phenethyl benzoate are influenced by their molecular structures. The mesomorphic behavior of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens is investigated using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes are elucidated by cyclic voltammetry (CV) and UV-vis spectra .
科学研究应用
苯的厌氧降解
研究表明,苯是与苯乙基苯甲酸酯有关的化合物,可以在厌氧条件下通过各种电子受体进行生物降解。研究重点放在参与这种降解的微生物过程上,揭示了某些细菌群和代谢途径的重要性。例如,一项研究发现苯的厌氧降解中存在苯甲酸作为中间体,支持直接羧化作为初始激活机制的想法(Abu Laban et al., 2009)。
垃圾填埋场中的微生物降解
在垃圾填埋场的背景下,研究评估了微生物在分解垃圾中存在的情况下对各种化合物,包括苯甲酸,的厌氧生物降解能力。这项研究为了解影响苯甲酸衍生物降解过程的微生物能力和环境条件提供了见解(Wang & Barlaz, 1998)。
植物糖苷转移酶活性
在植物中,糖苷转移酶酶起着关键作用,通过将葡萄糖分子附着到苯甲酸酯这一与苯乙基苯甲酸酯相关的化合物类别中。这种修饰对于各种植物生理过程至关重要,并已被广泛研究以了解涉及的生化途径和特定酶(Lim et al., 2002)。
离子传导运输研究
已经研究了苯甲酸在皮肤上的离子传导运输,以了解经皮递送系统的原理。由于化学相似性,这项研究与苯乙基苯甲酸相关,并提供了关于如何有效通过皮肤传递这类化合物的见解(Bellantone et al., 1986)。
厌氧代谢机制
已经研究了苯的厌氧代谢机制,与苯乙基苯甲酸密切相关,以了解中间步骤和涉及的化合物。这项研究确定了酚和苯甲酸作为关键中间体,为微生物系统中复杂的生化途径提供了见解(Coates et al., 2002)。
生物降解代谢物检测
研究重点放在检测苯的生物降解过程中特定代谢物,这是与苯乙基苯甲酸相似的化合物。这些研究提供了对涉及这类化合物降解的代谢过程和途径的更深入了解(Ulrich et al., 2005)。
安全和危害
Phenethyl benzoate is classified as an Aquatic Chronic 2 substance, indicating it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and contact with skin, eyes, and ingestion or inhalation should be avoided .
属性
IUPAC Name |
2-phenylethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenethyl benzoate | |
CAS RN |
94-47-3 | |
| Record name | Phenylethyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

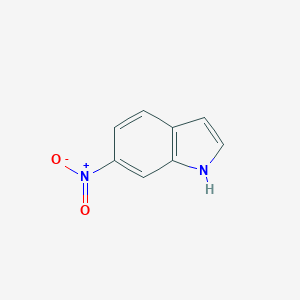
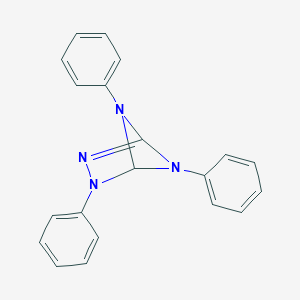
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)
